molecular formula C8H10ClNO B11913150 2-Chloro-4-methoxy-N-methylaniline

2-Chloro-4-methoxy-N-methylaniline

Cat. No.: B11913150
M. Wt: 171.62 g/mol
InChI Key: WCUHBHNXIFTFPH-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitration and Reduction: One common method to synthesize 2-Chloro-4-methoxy-N-methylaniline involves the nitration of 2-chloro-4-methoxyaniline followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Direct Amination: Another method involves the direct amination of 2-chloro-4-methoxybenzene using methylamine.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for efficiency and cost-effectiveness, using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Hydroxyl or alkoxy-substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and chlorine atom on the benzene ring influence the compound’s electronic properties, affecting its binding affinity and reactivity. The methyl group on the nitrogen atom can also impact the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxy-N-methylaniline is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-4-methoxy-N-methylaniline

InChI

InChI=1S/C8H10ClNO/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,1-2H3

InChI Key

WCUHBHNXIFTFPH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

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